molecular formula C18H22ClNO B12710533 2-(1,1'-Biphenyl)-4-yl-2,4-dimethylmorpholine hydrochloride CAS No. 109461-28-1

2-(1,1'-Biphenyl)-4-yl-2,4-dimethylmorpholine hydrochloride

Cat. No.: B12710533
CAS No.: 109461-28-1
M. Wt: 303.8 g/mol
InChI Key: QACNBHLNLXGGBJ-UHFFFAOYSA-N
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Description

2-(1,1’-Biphenyl)-4-yl-2,4-dimethylmorpholine hydrochloride is a chemical compound that features a biphenyl group attached to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1’-Biphenyl)-4-yl-2,4-dimethylmorpholine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(1,1’-Biphenyl)-4-yl-2,4-dimethylmorpholine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the biphenyl group can yield nitro derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 2-(1,1’-Biphenyl)-4-yl-2,4-dimethylmorpholine hydrochloride involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1’-Biphenyl)-4-yl-2,4-dimethylmorpholine hydrochloride is unique due to the combination of the biphenyl and morpholine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

109461-28-1

Molecular Formula

C18H22ClNO

Molecular Weight

303.8 g/mol

IUPAC Name

2,4-dimethyl-2-(4-phenylphenyl)morpholine;hydrochloride

InChI

InChI=1S/C18H21NO.ClH/c1-18(14-19(2)12-13-20-18)17-10-8-16(9-11-17)15-6-4-3-5-7-15;/h3-11H,12-14H2,1-2H3;1H

InChI Key

QACNBHLNLXGGBJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCO1)C)C2=CC=C(C=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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